molecular formula H3O6SV-3 B169359 Oxidovanadium(3+) sulfate hydrate CAS No. 123334-20-3

Oxidovanadium(3+) sulfate hydrate

Cat. No. B169359
M. Wt: 182.03 g/mol
InChI Key: BGFGJNLBTOOVLK-UHFFFAOYSA-K
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Description

Synthesis Analysis

Oxidovanadium(IV) complexes have been synthesized and characterized by ESI-HRMS, elemental (CHN) analysis, and spectroscopic (UV-Vis, IR, and EPR) techniques . The synthesis process involves the use of [NNO] donor ligands . During the crystallization process, block-shaped brown crystals were obtained from the methanolic solutions of these Oxidovanadium(IV) complexes .


Molecular Structure Analysis

The molecular structure of Oxidovanadium(3+) sulfate hydrate is represented by the formula H3O6SV-3. The geometries of Oxidovanadium(IV) complexes are optimized by the density functional theory (DFT) calculations at the uB3LYP/6-31G**/LANL2DZ level of theory .


Chemical Reactions Analysis

Oxidovanadium(IV) complexes have been identified to be an efficient catalyst for the CO2 cycloaddition reaction with epoxides, resulting in up to 100% cyclic carbonate products .


Physical And Chemical Properties Analysis

Oxidovanadium(3+) sulfate hydrate is a blue crystalline solid. The physical properties of hydrates share many similarities with ice, yet there are some noted differences .

Scientific Research Applications

1. Antidiabetic Agent

A study by (Naglah et al., 2019) synthesized a novel oxidovanadium(IV) complex with antidiabetic properties. This complex, formed from oxidovanadium(IV) sulfate and adenosine monophosphate, showed promising biochemical effects as an antidiabetic agent.

2. Asymmetric Aerobic Oxidations

Chen et al. (2011) explored oxidovanadium(V) methoxides, derived from vanadyl sulfate, as catalysts for asymmetric aerobic oxidations of α-hydroxy-ketones. These complexes showcased high enantioselectivity in various oxidation processes (Chien-Tien Chen et al., 2011).

3. Synthesis of Schiff Base Complexes

Research by (Wang et al., 2011) involved creating Schiff base oxidovanadium(V) complexes using vanadyl sulfate. These complexes, characterized by various analytical methods, demonstrated specific geometric formations.

4. Anticancer Agents

A study conducted by (Ni et al., 2018) synthesized multidentate oxidovanadium(IV) complexes with potential as anticancer agents. These complexes were evaluated for their anticancer properties in various cell lines, showing significant activity.

5. Oxidation Catalysis

Sutradhar et al. (2015) reviewed the use of oxidovanadium complexes, including those derived from oxidovanadium sulfate, in various oxidative catalytic reactions. These reactions are crucial in organic chemistry and industrial processes (Manas Sutradhar et al., 2015).

6. Battery Electrode Material

Barone et al. (2020) investigated disodium-oxidovanadium(IV) disulfate as a potential battery electrode material, highlighting its synthesis and vibrational spectra (V. Barone et al., 2020).

7. Antimicrobial Activity

Research on oxidovanadium(V) complexes with hydrazone and pyrone ligands demonstrated potential antimicrobial activity against various pathogens, as studied by (Ming La et al., 2020).

Safety And Hazards

Oxidovanadium(3+) sulfate hydrate may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

Future Directions

Research that deals with sustainable use of CO2 in producing value-added chemicals is advancing at a rapid rate . Oxidovanadium(IV) complexes have been identified to be an efficient catalyst for the CO2 cycloaddition reaction with epoxides, resulting in up to 100% cyclic carbonate products . These findings not only provide an accessible model system to exploit V-based complexes as potential simple, safe, and effective multifunctional antitumor agents but also open up a rational approach to shed new light on the selection and optimization of ideal drug candidates .

properties

IUPAC Name

vanadium;hydroxide;sulfate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O4S.2H2O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);2*1H2;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFGJNLBTOOVLK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[OH-].[O-]S(=O)(=O)[O-].[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O6SV-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040638
Record name Vanadyl sulfate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxidovanadium(3+) sulfate hydrate

CAS RN

123334-20-3
Record name Vanadyl sulfate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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